

2-chloro-N-methyl-5-nitropyrimidin-4-amine molecular structure

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Compound of Interest

Compound Name: 2-chloro-N-methyl-5-nitropyrimidin-4-amine

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An In-Depth Technical Guide to **2-chloro-N-methyl-5-nitropyrimidin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for **2-chloro-N-methyl-5-nitropyrimidin-4-amine**. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from available data sources and leverages data from structurally related analogs to provide a thorough understanding. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Identification

2-chloro-N-methyl-5-nitropyrimidin-4-amine is a substituted pyrimidine characterized by a chloro group at the 2-position, a methylamino group at the 4-position, and a nitro group at the 5-position.

Chemical Identifiers

A summary of the key chemical identifiers for **2-chloro-N-methyl-5-nitropyrimidin-4-amine** is provided in the table below.

Identifier	Value
CAS Number	89283-49-8
Molecular Formula	C5H5ClN4O2
Molecular Weight	188.57 g/mol
IUPAC Name	2-chloro-N-methyl-5-nitropyrimidin-4-amine
InChI	InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9)
InChIKey	POTFNHOCCZSOOA-UHFFFAOYSA-N
Canonical SMILES	<chem>CNC1=NC(=NC=C1[O-])Cl</chem>

Predicted Physicochemical Properties

Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted properties for **2-chloro-N-methyl-5-nitropyrimidin-4-amine**. Note: These are computationally predicted values and have not been experimentally verified.

Property	Predicted Value
logP	1.3
Topological Polar Surface Area (TPSA)	94.9 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	5
Rotatable Bonds	1

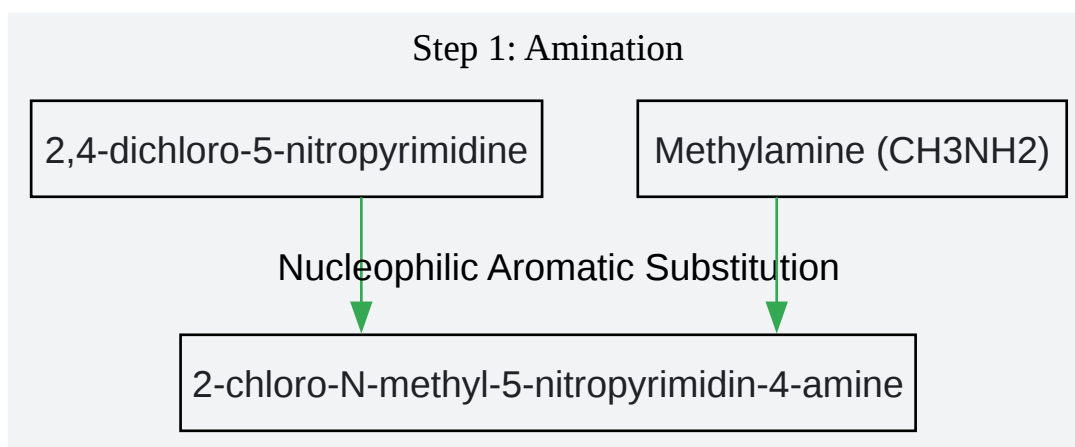
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-chloro-N-methyl-5-nitropyrimidin-4-amine** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The general strategy

for synthesizing substituted 5-nitropyrimidines often involves nucleophilic aromatic substitution on a di-substituted pyrimidine precursor.

Plausible Synthetic Pathway

A potential synthetic route to **2-chloro-N-methyl-5-nitropyrimidin-4-amine** could start from 2,4-dichloro-5-nitropyrimidine. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution would allow for a selective reaction with methylamine.



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Plausible synthetic step for **2-chloro-N-methyl-5-nitropyrimidin-4-amine**.

General Experimental Protocol for Analogs

The following is a generalized experimental protocol for the synthesis of related amino-substituted nitropyrimidines and should be adapted and optimized for the synthesis of the title compound.

Materials:

- 2,4-dichloro-5-nitropyrimidine
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

- Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile)

Procedure:

- Dissolve 2,4-dichloro-5-nitropyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of methylamine to the cooled reaction mixture with stirring.
- Add the non-nucleophilic base dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Applications

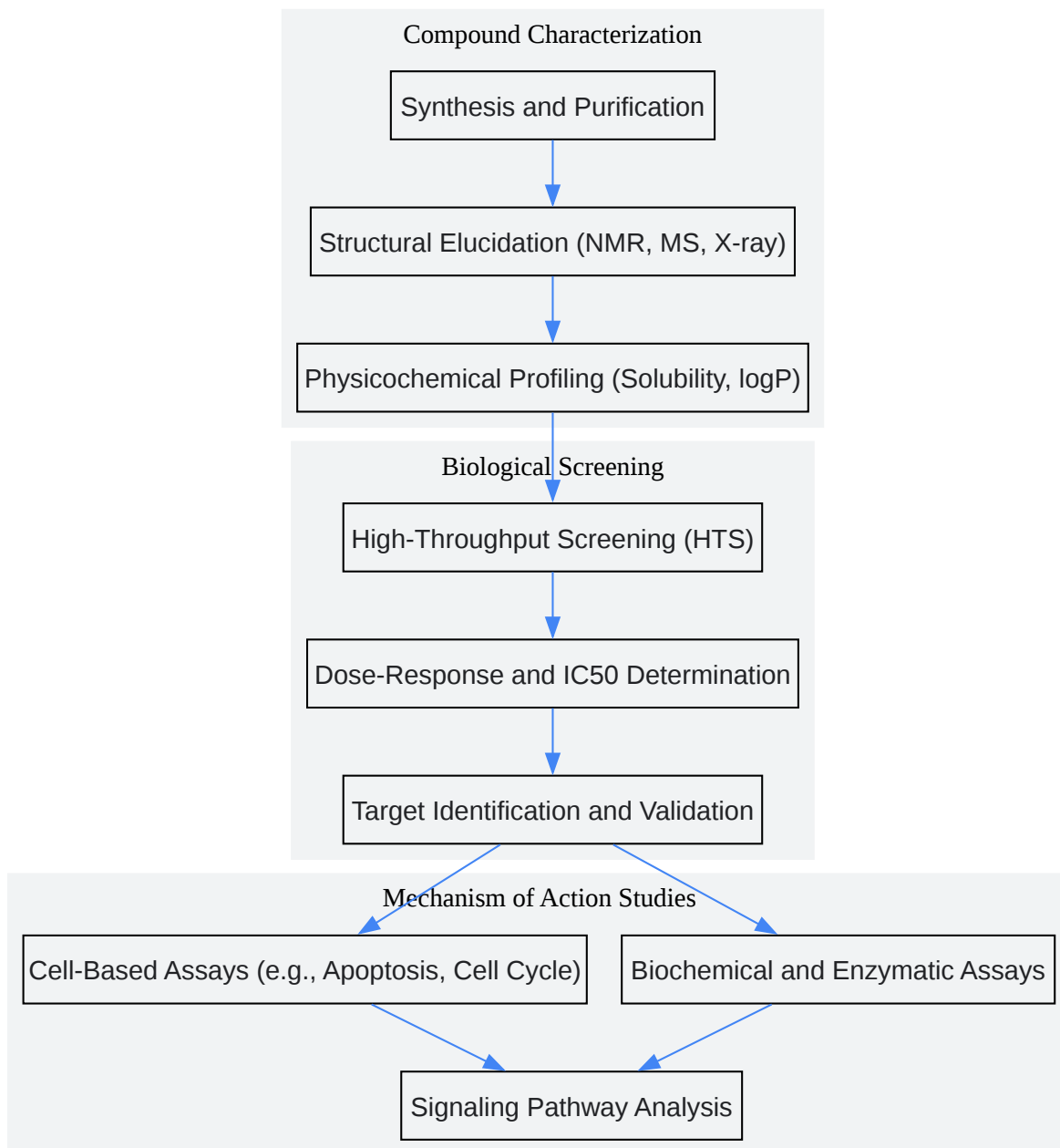
There is currently no publicly available information on the specific biological activity or mechanism of action of **2-chloro-N-methyl-5-nitropyrimidin-4-amine**. However, the 5-nitropyrimidine scaffold is present in various compounds with documented biological activities.

General Biological Context of 5-Nitropyrimidines

Compounds containing the 5-nitropyrimidine core have been investigated for a range of therapeutic applications. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. The diverse biological activities of nitro-containing heterocyclic compounds include antibacterial, antifungal, and anticancer properties.^[1] The reactivity of the nitro group can sometimes lead to the generation of reactive nitrogen species, which can induce cellular stress in pathogens or cancer cells.^[1]

Research Workflow for a Novel Compound

For a novel compound such as **2-chloro-N-methyl-5-nitropyrimidin-4-amine**, a typical research workflow would be initiated to elucidate its biological effects.



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Conceptual research workflow for a novel chemical entity.

Conclusion

2-chloro-N-methyl-5-nitropyrimidin-4-amine is a substituted nitropyrimidine with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its properties and biological activity are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to synthesize this compound, confirm its structure and properties through experimental analysis, and explore its potential biological activities.

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References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
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